Product packaging for (1-(Aminomethyl)cyclohexyl)methanol(Cat. No.:CAS No. 2041-57-8)

(1-(Aminomethyl)cyclohexyl)methanol

Cat. No.: B1291430
CAS No.: 2041-57-8
M. Wt: 143.23 g/mol
InChI Key: XEESKQOQUSLLOT-UHFFFAOYSA-N
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Description

(1-(Aminomethyl)cyclohexyl)methanol, with the CAS Registry Number 2041-57-8, is an organic compound of significant interest in chemical and pharmaceutical research . This compound features both aminomethyl and hydroxymethyl functional groups attached to the same cyclohexane ring, giving it a molecular formula of C8H17NO and a molecular weight of 143.227 g/mol . Its structure as a functionalized cyclohexane makes it a valuable building block or intermediate in organic synthesis, particularly for the development of more complex molecules with potential biological activity . Compounds with similar cyclohexane-based structures, such as Gabapentin (1-(aminomethyl)cyclohexaneacetic acid), are well-known in medicinal chemistry, highlighting the relevance of this chemical scaffold in the development of active pharmaceutical ingredients (APIs) . As a fine chemical, it is typically supplied for use in research and development settings, including custom synthesis and contract manufacturing projects . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B1291430 (1-(Aminomethyl)cyclohexyl)methanol CAS No. 2041-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(aminomethyl)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-6-8(7-10)4-2-1-3-5-8/h10H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEESKQOQUSLLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625271
Record name [1-(Aminomethyl)cyclohexyl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2041-57-8
Record name 1-(Aminomethyl)cyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2041-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(Aminomethyl)cyclohexyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Aminomethyl Cyclohexyl Methanol

Established Preparation Routes to (1-(Aminomethyl)cyclohexyl)methanol

The synthesis of this compound can be achieved through several established pathways, primarily involving multi-step sequences that utilize common precursors and reduction reactions.

Reductive Amination Strategies in this compound Synthesis

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of an aldehyde or ketone with an amine, followed by reduction of the intermediate imine. While direct one-pot reductive amination to form this compound from a simple precursor is not prominently documented, related strategies, particularly the reduction of nitriles, are highly relevant.

A key strategy involves the catalytic hydrogenation of a cyanohydrin or a related nitrile precursor. For instance, a cyano group can be reduced to a primary amine using various reducing agents, including hydrogen gas with a metal catalyst like Nickel or Palladium. chemicalbook.comprepchem.com The synthesis of METHYL 1-AMINOMETHYL-CYCLOHEXANECARBOXYLATE has been reported from 1-CYANO-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER via hydrogenation with a nickel catalyst. chemicalbook.com A subsequent reduction of the methyl ester group would yield the target amino alcohol. This two-step process, involving nitrile reduction, effectively functions as a reductive amination equivalent for creating the aminomethyl group.

Multi-step Synthetic Sequences Towards this compound

Multi-step synthesis provides a versatile and controllable approach to constructing this compound. These sequences often leverage intermediates from the synthesis of structurally related compounds, such as gabapentin (B195806) (1-(aminomethyl)cyclohexyl-acetic acid). google.com

A plausible and effective multi-step route involves the reduction of a bifunctional precursor containing both a carboxylate (or ester) and a group that can be converted to an amine, such as a nitro or cyano group.

Preparation of a Precursor: A common starting point is the synthesis of a substituted cyclohexane (B81311) ring. For example, a precursor like methyl 1-(nitromethyl)cyclohexanecarboxylate can be synthesized. This itself is derived from multi-step processes, often starting from cyclohexanone (B45756) derivatives. google.com

Reduction of Functional Groups: The critical step is the reduction of both the nitro/cyano group and the carboxylic acid/ester group.

Reduction of Amino Acids: The direct reduction of an amino acid is a viable method. For example, the synthesis of the related compound (1-aminocyclohexyl)methanol (B1268274) has been achieved by the reduction of 1-Aminocyclohexanecarboxylic acid using a powerful reducing agent like lithium aluminum tetrahydride (LiAlH₄) in tetrahydrofuran (B95107) (THF), yielding the product in high purity. chemicalbook.com This demonstrates the feasibility of reducing the carboxylic acid moiety of a precursor like 1-(aminomethyl)cyclohexanecarboxylic acid to the corresponding primary alcohol.

Reduction with Borane (B79455): Another effective method for reducing carboxylic acids without affecting many other functional groups is the use of borane complexes, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF). prepchem.com This reagent is known to selectively reduce carboxylic acids to alcohols. prepchem.com

A representative synthetic sequence could therefore be the reduction of 1-(aminomethyl)cyclohexanecarboxylic acid or its corresponding ester, as detailed in the table below.

Table 1: Example of a Multi-Step Reduction Reaction
Starting MaterialReagent(s)ProductReference
1-Aminocyclohexanecarboxylic acidLithium tetrahydroaluminate (LiAlH₄) in THF(1-aminocyclohexyl)methanol chemicalbook.com
1-Methyl cyclohexanecarboxylic acidBorane-tetrahydrofuran complex (BH₃·THF)1-methyl-1-cyclohexylmethanol prepchem.com

Exploiting Precursors for the Formation of this compound

The choice of precursor is critical for an efficient synthesis. The structure of this compound, featuring a geminal aminomethyl and hydroxymethyl group on a cyclohexane ring, dictates that precursors must contain, or allow for the introduction of, these two functionalities.

Key precursors include:

Nitrile-Substituted Carboxylic Acids/Esters: Compounds like 1-cyanocyclohexanecarboxylic acid or its esters are highly valuable. The cyano group can be catalytically hydrogenated to the aminomethyl group, and the carboxylic acid/ester can be reduced to the hydroxymethyl group. chemicalbook.comprepchem.com The synthesis of METHYL 1-AMINOMETHYL-CYCLOHEXANECARBOXYLATE from the corresponding cyano ester is a documented example. chemicalbook.com

Nitro-Substituted Carboxylic Acids/Esters: Drawing from the synthesis of gabapentin, precursors such as 1-(nitromethyl)cyclohexyl-acetic acid and its esters are well-established. google.com The nitro group is readily reduced to an amine via catalytic hydrogenation, while the acetic acid side chain would require reduction to the alcohol.

Amino Acids: The direct precursor, 1-(aminomethyl)cyclohexanecarboxylic acid, is a logical choice, with the primary challenge being the selective reduction of the carboxylic acid. chemicalbook.comepa.gov Protecting the amine group as an Fmoc or Boc derivative can facilitate this transformation before deprotection. sigmaaldrich.com

Table 2: Key Precursors and Their Transformations
PrecursorKey Transformation(s)Reference
1-Cyano-cyclohexanecarboxylic acid methyl ester1. Reduction of cyano group (e.g., H₂/Ni). 2. Reduction of ester group (e.g., LiAlH₄). chemicalbook.com
1-(Nitromethyl)cyclohexyl-acetic acid1. Reduction of nitro group (e.g., H₂/Pd-C). 2. Reduction of carboxylic acid (e.g., BH₃·THF). google.com
1-(Aminomethyl)cyclohexanecarboxylic acidReduction of carboxylic acid (e.g., LiAlH₄ or BH₃·THF, possibly with N-protection). chemicalbook.comprepchem.com

Advanced Synthetic Approaches and Process Development for this compound

Process development focuses on improving the efficiency, selectivity, and scalability of the synthesis.

Chemo- and Regioselective Synthesis of this compound

Chemoselectivity is a significant consideration in the synthesis of this compound due to the presence of multiple reactive functional groups in its precursors. The challenge lies in modifying one functional group while leaving another intact.

For a precursor like methyl 1-(nitromethyl)cyclohexanecarboxylate, different reduction strategies can be employed for chemoselective transformations:

Selective Nitro Group Reduction: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a well-known method for selectively reducing a nitro group to an amine in the presence of an ester. This would convert the precursor to methyl 1-(aminomethyl)cyclohexanecarboxylate.

Selective Ester/Acid Reduction: The reduction of the carboxyl group in the presence of a nitro group is more challenging. Strong hydrides like LiAlH₄ would likely reduce both functionalities. However, reagents like borane (BH₃) can sometimes show selectivity for carboxylic acids over other functional groups under controlled conditions. A more robust strategy involves protecting one group while transforming the other.

Regioselectivity is less of a concern for the core synthesis of this compound itself, as the two key functional groups are attached to the same carbon atom (C1). However, in the synthesis of its precursors from substituted cyclohexanes, ensuring the correct placement of functional groups is a critical regioselective challenge.

Stereoselective Synthesis of this compound

The target molecule, this compound, is achiral. It possesses a plane of symmetry, and therefore, does not exist as enantiomers. As a result, enantioselective synthesis is not a relevant consideration for the final compound itself.

However, the principles of stereoselective synthesis are paramount in the synthesis of related, structurally analogous compounds where such symmetry is absent. For example, the synthesis of tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) requires strict stereocontrol to obtain the desired trans isomer, as the cis and trans isomers exhibit different properties. prepchem.comgoogle.comnist.gov The synthesis of tranexamic acid often involves catalytic reduction of p-aminomethylbenzoic acid using a ruthenium catalyst, which facilitates the formation of the desired trans isomer. google.com This highlights the importance of stereochemical control in cyclohexane chemistry, a principle that would become immediately relevant if the cyclohexane ring of this compound were to be further substituted in a way that creates stereocenters.

Compound Names

Table 3: List of Chemical Compounds
Compound Name
This compound
1-(aminomethyl)cyclohexyl-acetic acid (Gabapentin)
1-Aminocyclohexanecarboxylic acid
(1-aminocyclohexyl)methanol
1-(nitromethyl)cyclohexyl-acetic acid
1-cyanocyclohexanecarboxylic acid
METHYL 1-AMINOMETHYL-CYCLOHEXANECARBOXYLATE
1-CYANO-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER
Lithium tetrahydroaluminate (Lithium aluminum hydride)
Borane-tetrahydrofuran complex
1-Methyl cyclohexanecarboxylic acid
1-methyl-1-cyclohexylmethanol
Fmoc-1-aminomethyl-cyclohexane carboxylic acid
trans-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic acid)
p-aminomethylbenzoic acid
Tetrahydrofuran (THF)

Industrial-Scale Production and Scalability of this compound Synthesis

The industrial production of this compound via the hydrogenation of 1-(hydroxymethyl)cyclohexanecarbonitrile presents several scalability challenges and considerations. The primary goal is to develop a process that is not only high-yielding and selective but also cost-effective, safe, and environmentally sustainable on a large scale. tue.nl

Key Industrial Considerations:

Reactor Technology: For large-scale production, continuous-flow reactors are often preferred over batch reactors. nih.govresearchgate.net Continuous-flow systems offer better control over reaction parameters, improved heat and mass transfer, enhanced safety, and can lead to higher productivity and more consistent product quality. researchgate.net The use of fixed-bed reactors with heterogeneous catalysts is a common industrial setup.

Catalyst Performance and Stability: The longevity and robustness of the catalyst are critical for industrial applications to minimize downtime and replacement costs. Catalyst deactivation can occur due to poisoning, sintering, or leaching of the active metal. tue.nl The development of stable catalysts, such as the aforementioned carbon-coated nickel or supported palladium systems, is crucial for industrial viability. chemrxiv.orgrsc.orgnih.govresearchgate.net

Heat Management: The hydrogenation of nitriles is a highly exothermic reaction. google.com Effective heat management is essential on an industrial scale to prevent thermal runaways, control side reactions, and ensure process safety. The design of the reactor and the use of cooling systems are critical engineering considerations. Gas-phase hydrogenation, while challenging due to high temperatures, can offer advantages in energy recovery. google.com

Pressure and Hydrogen Handling: The reaction is typically carried out under elevated hydrogen pressure. google.com Industrial-scale facilities must have the infrastructure to safely handle and recycle large volumes of hydrogen. While higher pressures can increase reaction rates, they also escalate equipment costs. google.com Optimization of pressure is a key factor in process economics.

The following table outlines key parameters and their implications for the industrial-scale synthesis of this compound.

ParameterIndustrial ImplicationReference
Catalyst Non-noble metals (e.g., Nickel) are preferred for cost-effectiveness. High stability and reusability are crucial for process economics. chemrxiv.orgrsc.orgrsc.orgtue.nl
Pressure Typically ranges from atmospheric to high pressures (e.g., up to 2000 psig). Higher pressures increase reaction rates but require more robust and expensive equipment. google.com
Temperature Elevated temperatures are generally required. Precise control is needed to manage the exothermic reaction and prevent side reactions. google.com
Solvent Alcohols or ammonia-containing solutions are common. Solvent choice affects reaction selectivity, product isolation, and environmental impact. chemrxiv.org
Reactor Type Continuous-flow reactors (e.g., fixed-bed) are favored for large-scale production due to better control and efficiency. nih.govresearchgate.net

Chemical Reactivity and Transformations of 1 Aminomethyl Cyclohexyl Methanol

Reactivity of the Hydroxymethyl Group in (1-(Aminomethyl)cyclohexyl)methanol

The hydroxymethyl group, a primary alcohol, is susceptible to a variety of transformations common to its class, including alkylation, esterification, etherification, oxidation, and reduction.

Esterification: The hydroxymethyl group of this compound can undergo esterification with carboxylic acids or their derivatives. The direct reaction with a carboxylic acid, known as Fischer esterification, is typically acid-catalyzed and proceeds through a tetrahedral intermediate. More reactive acylating agents like acid chlorides or anhydrides can also be employed, often in the presence of a base to neutralize the acidic byproduct.

Etherification: The Williamson ether synthesis provides a general method for the formation of ethers from alcohols. youtube.commasterorganicchemistry.com This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide. For this compound, this would involve initial deprotonation of the hydroxymethyl group with a strong base like sodium hydride, followed by reaction with an alkyl halide to yield the corresponding ether. The reaction works best with primary alkyl halides to minimize competing elimination reactions. youtube.com

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent used. Milder reagents like Pyridinium Chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base) would be expected to yield the corresponding aldehyde, 1-(aminomethyl)cyclohexanecarbaldehyde. wikipedia.org Stronger oxidizing agents would likely lead to the formation of 1-(aminomethyl)cyclohexanecarboxylic acid. The Dess-Martin periodinane (DMP) is another mild oxidant that could be employed for the selective oxidation to the aldehyde under neutral pH and at room temperature. wikipedia.orgorganic-chemistry.org

Reduction: The reduction of a primary alcohol is not a common transformation as it would lead to a methyl group. However, in the context of related structures, catalytic hydrogenation is a method used for the reduction of other functional groups. It is conceivable that under forcing conditions, the hydroxymethyl group could be reduced, though this is not a typical synthetic route.

Reactivity of the Aminomethyl Group in this compound

The primary amine of the aminomethyl group is a potent nucleophile and can participate in a variety of bond-forming reactions.

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a good nucleophile, capable of participating in SN2 reactions. It can react with alkyl halides to form secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. The reaction proceeds via a backside attack on the electrophilic carbon of the alkyl halide. masterorganicchemistry.com The relative rate of reaction is influenced by the steric hindrance around the nitrogen atom.

The aminomethyl group readily undergoes acylation with acylating agents such as acid chlorides or acid anhydrides to form amides. This reaction is typically rapid and exothermic. Alternatively, amide bonds can be formed by coupling the amine with a carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). DCC activates the carboxylic acid to form a good leaving group, which is then displaced by the nucleophilic amine to form the amide bond.

Condensation Reactions of this compound

The bifunctional nature of this compound allows it to readily participate in condensation reactions, where two molecules combine with the concurrent loss of a small molecule, such as water. The primary amine and primary alcohol groups provide two reactive centers for such transformations.

The primary amine functionality can react with aldehydes and ketones in an acid-catalyzed reaction to form imines, also known as Schiff bases. orgoreview.comwikipedia.org This reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. libretexts.orglibretexts.org The reaction is reversible, and the equilibrium can be driven towards the imine product by removing water from the reaction mixture, for instance, through azeotropic distillation. wikipedia.org

The primary hydroxyl group can undergo esterification with carboxylic acids. The most common method is the Fischer esterification, which involves heating the alcohol and carboxylic acid with an acid catalyst, such as sulfuric acid or tosic acid. organic-chemistry.orgbyjus.com This equilibrium reaction is typically driven to completion by using an excess of the alcohol or by removing the water as it is formed. chemistrysteps.com

These condensation reactions are fundamental in utilizing this compound as a scaffold for constructing more complex molecules.

Table 1: Condensation Reactions of this compound

Reactant Functional Group Targeted Reaction Type Product Class
Aldehyde (R-CHO) Aminomethyl Imine Formation (Schiff Base) Aldimine
Ketone (R₂C=O) Aminomethyl Imine Formation (Schiff Base) Ketimine
Carboxylic Acid (R-COOH) Hydroxymethyl Fischer Esterification Ester
Acyl Chloride (R-COCl) Aminomethyl Acylation Amide
Acyl Chloride (R-COCl) Hydroxymethyl Acylation Ester
Acid Anhydride (B1165640) ((RCO)₂O) Aminomethyl Acylation Amide

Transformations of the Cyclohexane (B81311) Ring in this compound

While the reactivity of the functional groups is primary, transformations involving the cyclohexane ring itself allow for the synthesis of a diverse range of derivatives with modified steric and electronic properties.

Ring Functionalization and Substitution Patterns

Direct functionalization of the saturated cyclohexane ring of this compound is challenging. However, substituted analogs can be synthesized from appropriately functionalized precursors. For example, synthetic routes have been developed to produce cyclohexyl derivatives with substituents at various positions on the ring, which could then, in principle, be converted to the corresponding (aminomethyl)cyclohexyl)methanol structures.

Table 2: Examples of Achievable Substitution Patterns on the Cyclohexane Ring

Substitution Position Example Substituent Synthetic Strategy Reference
4-position Benzyl Synthesis from 4-benzyl-1-cyano-1-(dimethylamino)cyclohexane prepchem.com
4'-position Fluoro, Phenyl Synthesis from 2,4-dihydroxybenzaldehyde (B120756) via multi-step sequence nih.gov

Stereochemical Aspects of Cyclohexane Ring Dynamics

The stereochemistry of the cyclohexane ring in this compound is defined by its chair conformation and the orientation of its substituents. The aminomethyl and hydroxymethyl groups are attached to the same carbon atom (C1), a 1,1-disubstitution pattern. mvpsvktcollege.ac.in

The cyclohexane ring exists predominantly in two interconverting chair conformations. In a process known as a ring flip, axial substituents become equatorial and vice versa. mvpsvktcollege.ac.in For a 1,1-disubstituted cyclohexane, one chair conformer will always have one substituent in an axial position and the other in an equatorial position. The ring-flipped conformer will have the positions of these two substituents swapped. libretexts.org

In the case of 1,1-dimethylcyclohexane, the two chair conformers are energetically identical. libretexts.org For this compound, the aminomethyl (-CH₂NH₂) and hydroxymethyl (-CH₂OH) groups are of different sizes. The bulkier group will preferentially occupy the more spacious equatorial position to minimize steric strain arising from 1,3-diaxial interactions. However, the energy difference may be small. Furthermore, the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups could influence the conformational equilibrium, potentially stabilizing a conformer that might otherwise be less favorable based solely on steric bulk. frontiersin.org A study on cyclohexylmethanol and related compounds highlights the subtle balance of forces, including dispersion interactions, that determine conformational preferences. nih.gov

Table 3: Conformational Analysis of this compound

Conformer -CH₂NH₂ Position -CH₂OH Position Relative Stability Consideration
A Axial Equatorial One group is axial, one is equatorial.
B Equatorial Axial One group is axial, one is equatorial.

The equilibrium between conformers A and B is close, with a slight preference for the conformer where the sterically bulkier group occupies the equatorial position. Intramolecular hydrogen bonding may also play a role in determining the most stable conformation.

Mechanistic Investigations of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is key to controlling reaction outcomes and designing new synthetic pathways.

The Fischer esterification of the hydroxymethyl group proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com The reaction is acid-catalyzed and involves several equilibrium steps. pearson.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. organic-chemistry.orgbyjus.com This forms a tetrahedral intermediate. A proton transfer then occurs, followed by the elimination of a water molecule to form a protonated ester. Finally, deprotonation yields the ester product and regenerates the acid catalyst. byjus.com

The formation of an imine from the aminomethyl group and a carbonyl compound is also an acid-catalyzed, reversible reaction. orgoreview.comlibretexts.org The mechanism starts with the nucleophilic attack of the primary amine on the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org Following a proton transfer, the hydroxyl group of the carbinolamine is protonated by the acid catalyst, turning it into a good leaving group (water). orgoreview.com Elimination of water results in the formation of a resonance-stabilized iminium ion, which is then deprotonated to give the final imine product. libretexts.orglibretexts.org The reaction rate is pH-dependent, with an optimal pH typically around 4-5. libretexts.org

Table 4: Mechanistic Steps for Key Reactions

Reaction Step 1 Step 2 Step 3 Step 4 Step 5
Fischer Esterification Protonation of carbonyl oxygen Nucleophilic attack by alcohol Proton transfer Elimination of water Deprotonation

| Imine Formation | Nucleophilic attack by amine | Proton transfer to form carbinolamine | Protonation of hydroxyl group | Elimination of water to form iminium ion | Deprotonation |


Derivatives and Analogues of 1 Aminomethyl Cyclohexyl Methanol

Design and Synthesis of Substituted (1-(Aminomethyl)cyclohexyl)methanol Derivatives

The design of substituted derivatives of this compound primarily involves modifications at the amino and hydroxyl groups.

The primary amine serves as a nucleophile and can be readily derivatized through various reactions. One common approach is N-alkylation to produce secondary and tertiary amines. For instance, reductive amination of the primary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can yield N-alkylated products. A specific example is the synthesis of {1-[(Propan-2-yl)amino]cyclohexyl}methanol, a secondary amine derivative.

Another key modification is N-acylation , where the amine reacts with acylating agents such as acid chlorides or anhydrides to form amides. These amides can introduce a wide variety of substituents, altering the electronic and steric properties of the molecule.

The hydroxyl group can also be a site for derivatization. Oxidation of the primary alcohol can lead to the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and the oxidizing agent used. Furthermore, the hydroxyl group can undergo etherification or esterification to introduce different functional groups.

A significant pathway for creating derivatives involves the synthesis of heterocyclic systems. The amino and hydroxyl groups can participate in cyclization reactions with appropriate bifunctional reagents to form various heterocyclic rings fused to the cyclohexane (B81311) core.

Table 1: Examples of Substituted this compound Derivatives and Synthetic Approaches

Derivative NameFunctional Group ModificationSynthetic MethodStarting Material
{1-[(Propan-2-yl)amino]cyclohexyl}methanolN-AlkylationReductive AminationThis compound and Acetone
N-(1-(Hydroxymethyl)cyclohexylmethyl)acetamideN-AcylationAcylation with Acetic Anhydride (B1165640)This compound
(1-(Aminomethyl)cyclohexyl)methyl acetateO-AcylationEsterification with Acetic AnhydrideThis compound

Exploration of Structural Analogues Based on the this compound Scaffold

The exploration of structural analogues involves more significant changes to the core structure of this compound, such as altering the cyclohexane ring or the positioning of the functional groups.

One area of exploration is the synthesis of conformationally restricted analogues . By introducing additional rings or bulky substituents, the rotational freedom of the molecule can be limited. This is a common strategy in medicinal chemistry to study the bioactive conformation of a molecule. For example, the synthesis of spirocyclic compounds, where the cyclohexane ring is part of a spiro system, can create rigid analogues.

Another approach is the synthesis of analogues with modified ring sizes . Replacing the cyclohexane ring with a cyclopentane (B165970) or cycloheptane (B1346806) ring can provide insights into the structure-activity relationship.

The relative positions of the aminomethyl and hydroxymethyl groups on the cyclohexane ring can also be varied. While the parent compound is a 1,1-disubstituted cyclohexane, analogues with 1,2-, 1,3-, or 1,4-substitution patterns would exhibit different spatial arrangements of the functional groups, potentially leading to different chemical and biological properties. An example of a related compound with a different substitution pattern is rac-[(1r,3s)-3-(aminomethyl)cyclohexyl]methanol hydrochloride. clearsynth.com

Table 2: Conceptual Structural Analogues of this compound

Analogue TypeStructural ModificationRationale
Spirocyclic AnalogueFormation of a second ring sharing one carbon with the cyclohexane ringIntroduce conformational rigidity.
Ring-Expanded AnalogueReplacement of cyclohexane with cycloheptaneAlter the spatial arrangement of substituents.
Ring-Contracted AnalogueReplacement of cyclohexane with cyclopentaneAlter the spatial arrangement of substituents.
Positional IsomerChange in substitution pattern (e.g., 1,2- or 1,4-)Investigate the importance of substituent proximity.

Functional Group Interconversions Leading to Novel this compound Analogues

Functional group interconversions are fundamental in expanding the diversity of analogues derived from this compound. These transformations allow for the conversion of the existing amino and hydroxyl groups into other functionalities.

The primary amine can be converted into other nitrogen-containing groups. For example, diazotization of the amine followed by substitution can introduce a variety of functional groups. More directly, the aminomethyl group can be conceptually derived from the reduction of a nitrile or an azide (B81097). A relevant example is the synthesis of gabapentin (B195806), where a key step is the catalytic hydrogenation of a cyano group to form a primary amine. google.com

The hydroxyl group offers numerous possibilities for interconversion. It can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new functional groups. For example, displacement with sodium azide would yield an azidomethyl group, which can then be reduced to an aminomethyl group, demonstrating a route to synthesize the parent compound or its analogues. slideshare.net

Furthermore, the hydroxyl group can be replaced by a halogen using reagents like thionyl chloride or phosphorus tribromide. These halogenated intermediates are versatile precursors for further transformations, including the introduction of carbon-carbon bonds via coupling reactions.

The conversion of a carboxylic acid to an amine is another relevant transformation. For example, the Schmidt rearrangement of a carboxylic acid, such as trans-4-methylcyclohexanecarboxylic acid, using sodium azide in the presence of a strong acid, yields the corresponding amine. google.com This type of reaction could be envisioned in the synthesis of aminomethyl-substituted cyclohexanes from corresponding carboxylic acid precursors.

Table 3: Key Functional Group Interconversions for this compound Analogues

Starting Functional GroupTarget Functional GroupReagents and Conditions
Primary AmineNitrileSandmeyer Reaction (via diazonium salt)
Primary AlcoholAzide1. Tosylation (TsCl, pyridine) 2. Substitution (NaN3)
Primary AlcoholHalideThionyl chloride (for chloride) or PBr3 (for bromide)
Carboxylic AcidAmineSchmidt Rearrangement (NaN3, H2SO4)
NitrilePrimary AmineCatalytic Hydrogenation (e.g., H2, Raney Nickel)

Applications in Advanced Chemical Synthesis and Material Science

(1-(Aminomethyl)cyclohexyl)methanol as a Versatile Building Block in Organic Synthesis

In organic synthesis, the value of a building block is determined by its reactivity and ability to be incorporated into larger, more complex molecules. This compound serves as an exemplary C8-amino alcohol scaffold. biosynth.commolport.com The primary amine and primary hydroxyl groups can undergo a wide array of chemical transformations, either selectively or simultaneously, making it a versatile precursor for a diverse range of derivatives.

The nucleophilic primary amine can readily react with electrophiles such as acyl chlorides, anhydrides, or carboxylic acids to form stable amide bonds. It can also undergo reactions with aldehydes and ketones to form Schiff bases or, through reductive amination, yield secondary amines. The primary hydroxyl group provides another reactive site for esterification, etherification, or conversion to a leaving group for subsequent nucleophilic substitution.

This dual reactivity allows for the synthesis of various heterocyclic compounds, which are a cornerstone of medicinal chemistry and material science. researchgate.net For instance, intramolecular reactions or reactions with bifunctional reagents can lead to the formation of cyclic ethers, lactams, or other complex ring systems. The cyclohexane (B81311) ring provides a robust, three-dimensional scaffold that can influence the stereochemistry and conformational properties of the resulting products. While specific, large-scale synthetic applications in literature are emerging, the fundamental reactivity of its functional groups suggests its potential in creating diverse molecular libraries.

Table 1: Potential Synthetic Transformations of this compound

Reactant Type Functional Group Targeted Resulting Functional Group Potential Product Class
Acyl Halide / Anhydride (B1165640) Amine Amide N-Acylated derivatives
Carboxylic Acid Amine / Alcohol Amide / Ester Amides, Esters, Polyester-amides
Aldehyde / Ketone Amine Imine (then secondary amine) Schiff bases, Secondary amines
Alkyl Halide Amine / Alcohol Secondary Amine / Ether N-Alkylated / O-Alkylated derivatives

Role of this compound in Ligand Design and Coordination Chemistry (Non-Biological Applications)

The simultaneous presence of a nitrogen-based Lewis basic site (the amine) and an oxygen-based donor (the alcohol) makes this compound an excellent candidate for a bidentate ligand in coordination chemistry. By coordinating to a metal center through both its nitrogen and oxygen atoms, it can form a stable six-membered chelate ring. This "chelate effect" results in coordination complexes with significantly higher thermodynamic stability compared to those formed by analogous monodentate ligands.

This chelating ability is fundamental to its potential role in various non-biological applications:

Homogeneous Catalysis: Metal complexes incorporating this ligand could function as catalysts. The cyclohexane backbone can be modified to tune the steric and electronic properties of the catalyst, potentially influencing the selectivity and activity in reactions such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions.

Mixed-Metal Systems: In the design of advanced materials, this ligand could be used to create mixed-metal frameworks. rsc.org The distinct coordination preferences of the amine and alcohol groups might allow for the selective binding of different metal ions, leading to bimetallic complexes with unique catalytic or magnetic properties. rsc.org

Supramolecular Coordination Complexes: The molecule can serve as a component in the self-assembly of larger, discrete coordination structures like metallacycles and metallacages. nih.gov Such structures are of interest for their potential applications in molecular recognition, encapsulation, and as delivery systems.

While specific studies detailing the coordination complexes of this compound are not widespread, its structural motifs are analogous to other well-studied amino alcohol ligands, suggesting a rich potential for discovery in this area.

Supramolecular Chemistry Applications of this compound (Non-Biological Focus)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound is well-equipped for participation in supramolecular assembly due to its capacity for hydrogen bonding. nih.gov Both the -NH₂ and -OH groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can also act as hydrogen bond acceptors.

This functionality allows for the formation of predictable and robust hydrogen-bonding networks. In the solid state or in non-polar solvents, these interactions can guide the self-assembly of the molecules into well-ordered structures, such as one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional architectures. The specific arrangement, or packing pattern, can be influenced by factors like solvent choice. nih.gov

Furthermore, the molecule could function as a guest in host-guest chemistry. Its size, shape, and functional groups would allow it to fit within the cavities of larger host molecules (e.g., cyclodextrins, calixarenes, or metallacages), forming stable host-guest complexes. Such complexes are central to applications in sensing, separation science, and the development of responsive materials.

Integration of this compound in Novel Material Development (Non-Biological Focus)

The dual functionality of this compound makes it a prime candidate as a monomer for the synthesis of advanced polymers and as a linker for porous crystalline materials.

Polymer Synthesis: As a bifunctional monomer, it can participate in step-growth polymerization reactions to create a variety of high-performance polymers. The ability of related isomers, such as cyclohexanebis(methylamine), to form high-quality polyamides is well-documented. google.com By extension, this compound can be used to synthesize:

Polyester-amides: Reaction with dicarboxylic acids or their derivatives would involve both the amine and alcohol groups, leading to the formation of polymers containing both ester and amide linkages. These materials often exhibit a valuable combination of properties from both polyesters and polyamides.

Polyurethanes: The reaction of the hydroxyl and amino groups with diisocyanates would produce polyurethanes. The rigid cyclohexane core would be expected to enhance the thermal stability and mechanical strength of the resulting polymer.

Copolymers: The isomer [4-(aminomethyl)cyclohexyl]methanol (B93137) is noted for its use as a monomer in the synthesis of polyesters and copolymers. cymitquimica.combiosynth.com Similarly, this compound can be incorporated as a comonomer to modify the properties of existing polymers, for instance, to improve dye affinity, moisture absorption, or thermal characteristics.

Table 2: Potential Polymerization Reactions Involving this compound

Co-monomer Reactive Groups of Co-monomer Polymer Linkage Formed Resulting Polymer Class
Diacid / Diacyl Chloride Carboxylic Acid / Acyl Chloride Amide, Ester Polyester-amide
Diisocyanate Isocyanate Urethane Polyurethane

Metal-Organic Frameworks (MOFs): MOFs are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. engineering.org.cn The choice of organic linker is crucial in determining the structure and properties of the final material. This compound can function as a flexible, aliphatic organic linker. Its amine and alcohol groups can coordinate to metal centers, and the cyclohexane backbone provides a non-aromatic, flexible spacer between the metal nodes. The use of such linkers can lead to MOFs with novel topologies and properties, potentially useful for gas storage, separations, or heterogeneous catalysis. rsc.orgnih.gov The development of MOFs using mechanochemistry or environmentally benign solvents like methanol (B129727) and ethanol (B145695) is an area of active research. nih.gov

Computational and Theoretical Investigations of 1 Aminomethyl Cyclohexyl Methanol

Quantum Chemical Calculations on (1-(Aminomethyl)cyclohexyl)methanol

For instance, quantum chemical studies on Gabapentin (B195806) have been used to analyze its molecular structure, electronic properties, and spectroscopic characteristics. mdpi.com Such calculations typically involve geometry optimization to find the lowest energy conformation of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Table 1: Predicted Molecular Properties of this compound and Related Compounds Below is a table of computed properties for this compound and the related compound Gabapentin, derived from publicly available data and computational chemistry principles.

PropertyThis compoundGabapentin
Molecular Formula C8H17NOC9H17NO2
Molecular Weight 143.23 g/mol 171.24 g/mol
Topological Polar Surface Area 46.3 Ų63.3 Ų
Predicted LogP 0.2-1.1
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 23
Rotatable Bond Count 24

This table is generated based on known chemical information and computational predictions for this compound and Gabapentin.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ambeed.com These simulations can provide detailed information about the conformational flexibility and dynamic behavior of molecules in different environments.

A review of computational studies on Gabapentin highlights the use of both quantum mechanical calculations and molecular dynamics simulations to explore its conformational space. mdpi.com These studies have shown that the aminomethyl group can exist in either an axial or equatorial position, with the equatorial conformation being more abundant in solution. mdpi.com A similar equilibrium would be expected for this compound.

Table 2: Conformational States of the (1-(Aminomethyl)cyclohexyl) Moiety This table illustrates the possible conformational states of the aminomethyl group on the cyclohexane (B81311) ring, which is a key feature of both this compound and Gabapentin.

ConformerPosition of Aminomethyl GroupRelative Stability (in Gabapentin)
Equatorial (EQ) EquatorialMore stable, more abundant
Axial (AX) AxialLess stable, less abundant

Based on conformational analysis of the related compound Gabapentin. mdpi.com

Elucidation of Reaction Mechanisms via Computational Chemistry for this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing researchers to map out reaction pathways, identify transition states, and calculate activation energies. researchgate.netresearchgate.net For this compound, computational methods could be employed to study a variety of potential reactions, such as those involving the amino and hydroxyl functional groups.

For example, understanding the synthesis of Gabapentin can provide clues to the types of reactions that could be computationally modeled for this compound. The synthesis of Gabapentin often involves intermediates such as 1,1-cyclohexanediacetic acid monoamide. google.com Computational studies could be used to elucidate the mechanisms of the synthetic steps, such as the Hofmann rearrangement, which is a key transformation in some synthetic routes to Gabapentin. researchgate.net

Prediction of Reactivity and Selectivity in this compound Transformations

Computational methods can also be used to predict the reactivity and selectivity of a molecule in various chemical transformations. By calculating properties such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges, chemists can gain insights into where a molecule is most likely to react and what products are likely to form.

For this compound, computational analysis could predict the relative reactivity of the amino and hydroxyl groups. For instance, the nitrogen atom of the amino group is likely to be a primary site for nucleophilic attack, while the oxygen atom of the hydroxyl group can also act as a nucleophile or be protonated under acidic conditions. DFT calculations could quantify these reactivities and help in designing selective chemical transformations.

While specific computational studies predicting the reactivity of this compound are not available, the principles of computational chemistry suggest that such studies would be highly informative for understanding and predicting its chemical behavior.

Advanced Analytical Methodologies in 1 Aminomethyl Cyclohexyl Methanol Research

Spectroscopic Characterization Techniques for (1-(Aminomethyl)cyclohexyl)methanol and its Derivatives

Spectroscopic methods are indispensable for determining the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive information about its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the cyclohexyl ring, the aminomethyl group (-CH₂-NH₂), and the hydroxymethyl group (-CH₂-OH). The chemical shifts, signal multiplicities (splitting patterns), and integration values would confirm the connectivity of these groups.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the quaternary carbon of the cyclohexane (B81311) ring to which the aminomethyl and hydroxymethyl groups are attached, the carbons of the -CH₂-N and -CH₂-O groups, and the various carbons of the cyclohexane ring.

While specific, experimentally-derived spectral data for this compound is not widely published in public databases, predicted spectral information can be used as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to exhibit characteristic absorption bands confirming the presence of its primary amine and hydroxyl groups.

Functional GroupExpected Vibrational ModeTypical Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, hydrogen-bonded3200-3600 (broad)
N-H (Amine)Stretching3300-3500 (medium, may show two bands)
C-H (Aliphatic)Stretching2850-3000
N-H (Amine)Scissoring (bending)1590-1650
C-O (Alcohol)Stretching1050-1260

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight (143.23 g/mol ). The fragmentation pattern would likely involve the loss of functional groups such as the aminomethyl or hydroxymethyl moieties, providing further structural evidence.

Chromatographic Separation and Purity Assessment Methods for this compound

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for such purposes.

High-Performance Liquid Chromatography (HPLC)

Due to the polar nature of the amine and alcohol functional groups, Reverse-Phase HPLC (RP-HPLC) is a suitable method for the analysis of this compound.

Stationary Phase: A C18 or C8 column is typically used.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like methanol (B129727) or acetonitrile (B52724) is common. The pH of the buffer is a critical parameter for controlling the retention of the basic amine group. nih.gov

Detection: UV detection at a low wavelength (around 200-210 nm) is possible, although the compound lacks a strong chromophore. More sensitive detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by derivatization with a UV-active or fluorescent tag followed by fluorescence detection. nih.gov Derivatization with reagents like o-phthaldiadehyde (OPA) is a common strategy for enhancing the detection of primary amines. nih.gov

Gas Chromatography (GC)

GC analysis of highly polar compounds like amino alcohols can be challenging due to their low volatility and tendency to interact with the stationary phase, leading to poor peak shape. gcms.cz To overcome this, derivatization is often required to convert the polar N-H and O-H groups into less polar, more volatile derivatives.

Derivatization: Common derivatization procedures include acylation or silylation. core.ac.uk For instance, reaction with an acylating agent like trifluoroacetic anhydride (B1165640) in a fluorinated alcohol can produce volatile esters suitable for GC analysis. nih.gov

Column: A capillary column with a non-polar or mid-polarity stationary phase is typically used. gcms.cz

Detector: A Flame Ionization Detector (FID) provides a general response, while a Mass Spectrometer (MS) detector offers the advantage of providing structural information for peak identification. gcms.cz

The purity of this compound is typically determined by calculating the peak area percentage from the resulting chromatogram.

X-ray Crystallography and Other Structural Elucidation Techniques for this compound

While spectroscopic methods provide information about molecular connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state.

For a compound like this compound, which has a melting point of 37.5 °C, obtaining a single crystal suitable for X-ray diffraction analysis is a feasible goal. tci-chemical-trading.combiosynth.com The process involves growing a high-quality crystal from a solution and then bombarding it with X-rays. The resulting diffraction pattern is analyzed to build a detailed model of the electron density, which reveals the precise spatial arrangement of every atom. d-nb.info

A successful crystallographic analysis of this compound would provide:

Unambiguous confirmation of its chemical structure.

Precise bond lengths and bond angles.

The conformation of the cyclohexane ring.

Information on intermolecular interactions, such as hydrogen bonding between the amine and alcohol groups in the crystal lattice.

Currently, the crystal structure of this compound is not available in public repositories like the Cambridge Structural Database (CSD). core.ac.uk The primary reference for its physical properties dates back to a 1965 publication in the Bulletin de la Societe Chimique de France, which may contain further characterization details. cas.org

Future Research Directions and Outlook for 1 Aminomethyl Cyclohexyl Methanol Chemistry

Emerging Synthetic Paradigms for (1-(Aminomethyl)cyclohexyl)methanol

Current synthetic routes to this compound and its derivatives often rely on multi-step processes. Future research is anticipated to focus on developing more efficient and sustainable synthetic methodologies.

One promising area is the advancement of catalytic systems. For instance, processes that avoid expensive or hazardous materials are highly desirable. google.com Research into novel catalysts, such as palladium-iron oxide systems, could open new, non-syngas routes to methanol (B129727) and related alcohols, potentially adaptable for the synthesis of complex molecules like this compound. nih.gov The development of chemoselective catalysts that can differentiate between the amino and hydroxyl groups will be crucial for streamlined synthetic pathways.

Furthermore, the exploration of automated synthesis platforms, such as the "Chemputer," could revolutionize the production of this compound and its derivatives. nih.gov These systems allow for the programmable and automated execution of various reaction types, including multi-step syntheses, which could significantly accelerate the discovery and optimization of new synthetic routes with high yield and purity. nih.gov

A comparison of potential emerging synthetic strategies is outlined below:

Synthetic ParadigmPotential AdvantagesKey Research Focus
Advanced Catalysis Higher efficiency, improved selectivity, use of less hazardous reagents, potential for asymmetric synthesis. google.comnih.govDevelopment of novel metal-based or organocatalysts, optimization of reaction conditions (temperature, pressure).
Flow Chemistry Enhanced safety, better process control, ease of scalability, potential for process intensification.Reactor design, integration of in-line purification, development of robust catalytic systems for continuous flow.
Biocatalysis High selectivity (enantio- and regioselectivity), mild reaction conditions, environmentally benign.Enzyme discovery and engineering, optimization of fermentation or enzymatic processes.
Automated Synthesis High-throughput screening of reaction conditions, rapid library generation, improved reproducibility. nih.govDevelopment of versatile hardware and software, integration of purification and analysis modules. nih.gov

Untapped Reactivity Profiles and Novel Transformations of this compound

The presence of both a primary amine and a primary alcohol offers a rich landscape for chemical transformations that remains largely unexplored. Future research will likely focus on leveraging this dual functionality to create novel molecular architectures.

The selective functionalization of either the amine or the alcohol group is a key area for investigation. This would allow for the stepwise construction of more complex molecules. For example, the hydroxyl group can undergo oxidation to form an aldehyde or ketone, while the amino group can participate in substitution reactions with various electrophiles. The development of orthogonal protection-deprotection strategies will be instrumental in achieving this selectivity.

Furthermore, the unique 1,1-disubstituted cyclohexane (B81311) core of this compound can be exploited to create conformationally constrained molecules. This could be particularly valuable in medicinal chemistry and materials science, where molecular shape plays a critical role in function. Research into reactions that modify the cyclohexane ring itself, such as ring-opening or ring-expansion reactions, could also lead to novel scaffolds.

Reaction TypePotential Products/ApplicationsKey Research Focus
Selective N-Functionalization Amides, sulfonamides, ureas, carbamates with potential biological activity.Development of chemoselective reagents and catalysts, exploration of one-pot multi-component reactions.
Selective O-Functionalization Ethers, esters, carbonates for use as prodrugs or in materials science.Investigation of selective esterification and etherification catalysts, use of enzymatic transformations.
Dual Functionalization Heterocycles (e.g., oxazines, diazepines), macrocycles, polymers.Design of intramolecular cyclization reactions, development of polymerization methodologies.
Ring Modifications Novel carbocyclic and heterocyclic scaffolds.Exploration of transition-metal-catalyzed C-H activation, investigation of ring-rearrangement reactions.

Potential in Sustainable Chemical Technologies and Process Intensification

The principles of green chemistry and process intensification are becoming increasingly important in chemical synthesis. This compound and its derivatives have the potential to contribute to these efforts.

The use of this compound as a bio-based building block is an area of growing interest. If it can be synthesized from renewable feedstocks, it would offer a more sustainable alternative to petroleum-derived chemicals. Research into the conversion of biomass-derived platform molecules, such as ethylene (B1197577) glycol, into key intermediates could pave the way for greener synthetic routes. nih.gov

In terms of process intensification, the use of flow chemistry for the synthesis and transformation of this compound offers significant advantages. Continuous flow reactors can provide better control over reaction parameters, leading to higher yields and purities, as well as improved safety for highly exothermic or hazardous reactions.

Sustainable TechnologyApplication for this compoundKey Research Focus
Renewable Feedstocks Synthesis from biomass-derived platform molecules.Development of catalytic routes from bio-based intermediates. nih.gov
Green Solvents Use of water, supercritical fluids, or ionic liquids as reaction media.Investigation of solubility and reactivity in alternative solvent systems.
Catalytic Efficiency Development of recyclable and highly active catalysts. google.comDesign of heterogeneous catalysts, including nanoparticle and supported catalysts.
Process Intensification Implementation of flow chemistry and microreactor technology.Optimization of reaction conditions in continuous flow systems, integration of downstream processing.

Interdisciplinary Research Opportunities Involving this compound

The unique structural features of this compound make it an attractive candidate for a wide range of interdisciplinary applications.

In medicinal chemistry, the cyclohexane scaffold is a common motif in many biologically active compounds. The ability to introduce both amino and hydroxyl functionalities in a specific spatial arrangement makes this compound a valuable building block for the synthesis of new therapeutic agents. lookchem.com Its derivatives could be explored for their potential as enzyme inhibitors, receptor ligands, or as components of drug delivery systems.

In materials science, the bifunctional nature of this compound allows for its use as a monomer in the synthesis of novel polymers. For example, it could be incorporated into polyamides, polyesters, or polyurethanes to impart specific properties such as improved thermal stability, altered solubility, or enhanced mechanical strength. The cyclohexane ring can provide rigidity to the polymer backbone, while the functional groups offer sites for further modification or cross-linking. The related compound, [4-(aminomethyl)cyclohexyl]methanol (B93137), is noted for its use in synthesizing polycarbonates and other polymers. biosynth.com

Research FieldPotential Application of this compoundKey Research Focus
Medicinal Chemistry Synthesis of novel drug candidates and probes. lookchem.comDesign and synthesis of compound libraries, biological screening and structure-activity relationship (SAR) studies.
Materials Science Monomer for the synthesis of functional polymers, cross-linking agent. biosynth.comPolymerization studies, characterization of material properties (thermal, mechanical, optical).
Supramolecular Chemistry Building block for self-assembling systems, host-guest complexes.Design of molecules with specific recognition motifs, investigation of self-assembly behavior.
Catalysis Ligand for transition metal catalysts, precursor for organocatalysts.Synthesis of novel ligand architectures, evaluation of catalytic performance in various reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-(Aminomethyl)cyclohexyl)methanol, and what purification methods are effective?

  • Methodological Answer : The compound is synthesized via multi-step routes involving tert-butyl carbamate intermediates. For example, tert-butyl ((1-((5-amino-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate undergoes TFA-mediated deprotection to yield the free amine-alcohol derivative. Purification typically employs column chromatography (silica gel) or recrystallization, as evidenced by yields exceeding 70% in optimized protocols . Key challenges include minimizing side reactions during deprotection; neutralization with NaHCO₃ and repeated DCM extraction improve purity .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR : The cyclohexane ring protons appear as multiplet signals (δ 1.2–2.1 ppm), while the aminomethyl (-CH₂NH₂) and hydroxymethyl (-CH₂OH) groups exhibit distinct splitting patterns (δ 2.5–3.5 ppm).
  • Mass Spectrometry : ESI+ spectra show [M+H]+ peaks at m/z 142–144, consistent with the molecular formula C₈H₁₅NO. Fragment ions (e.g., loss of H₂O at m/z 124) confirm functional groups .

Advanced Research Questions

Q. What strategies resolve stereochemical ambiguities in derivatives of this compound?

  • Methodological Answer : Chiral HPLC or enzymatic resolution can isolate enantiomers. For example, using immobilized lipases in non-polar solvents (e.g., hexane:isopropanol) achieves enantiomeric excess >90% for amino-alcohol derivatives. Computational modeling (DFT or molecular docking) further predicts steric interactions influencing stereoselectivity, as seen in analogous cyclohexane-based systems .

Q. How does substituent position on the cyclohexane ring impact physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer : Para-substitution (e.g., 4-(aminomethyl) vs. 1-(aminomethyl)) alters polarity and hydrogen-bonding capacity. For instance, 4-substituted analogs show increased water solubility (up to 15 mg/mL at pH 7) compared to ortho-isomers due to reduced steric hindrance. Stability studies under accelerated conditions (40°C/75% RH) reveal that electron-withdrawing groups on the ring enhance oxidative stability .

Q. What catalytic systems optimize coupling reactions involving this compound intermediates?

  • Methodological Answer : Palladium catalysts (e.g., Pd₂(dba)₃ with BINAP ligands) enable efficient Buchwald-Hartwig amination or Suzuki-Miyaura couplings. For example, coupling with aryl halides under N₂ at 100°C achieves >80% yield. Microwave-assisted synthesis reduces reaction times (2–4 hours vs. overnight) while maintaining selectivity .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for TFA-mediated deprotection: How to address variability?

  • Analysis : Yields in (78%) vs. (63%) suggest solvent choice and neutralization efficiency (NaHCO₃ vs. aqueous NH₃) as critical factors. Replicating reactions in anhydrous DCM with slow TFA addition minimizes side reactions (e.g., cyclohexane ring oxidation). Parallel LC-MS monitoring identifies intermediates, enabling real-time adjustments .

Experimental Design Recommendations

Q. Designing SAR studies for derivatives: What in silico and in vitro approaches are synergistic?

  • Methodological Answer :

  • In Silico : Molecular dynamics simulations (e.g., GROMACS) predict binding affinities to target proteins (e.g., GABA receptors). QSAR models using Hammett constants or logP values correlate substituent effects with activity.
  • In Vitro : Radioligand binding assays (³H-labeled derivatives) quantify receptor affinity. For antimicrobial studies, MIC assays against Gram-positive/negative strains validate computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.